N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide
CAS No.: 851095-10-8
Cat. No.: VC5058802
Molecular Formula: C14H13N3O5
Molecular Weight: 303.274
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851095-10-8 |
|---|---|
| Molecular Formula | C14H13N3O5 |
| Molecular Weight | 303.274 |
| IUPAC Name | N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide |
| Standard InChI | InChI=1S/C14H13N3O5/c18-12(9-21-10-4-2-1-3-5-10)15-14-17-16-13(22-14)11-8-19-6-7-20-11/h1-5,8H,6-7,9H2,(H,15,17,18) |
| Standard InChI Key | JDSGRLHLGBBABY-UHFFFAOYSA-N |
| SMILES | C1COC(=CO1)C2=NN=C(O2)NC(=O)COC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three key components:
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1,3,4-Oxadiazole Ring: A five-membered heterocycle with two nitrogen and one oxygen atom, known for metabolic stability and hydrogen-bonding capacity .
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5,6-Dihydro-1,4-dioxin: A six-membered ring containing two oxygen atoms, contributing to lipophilicity and conformational rigidity .
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Phenoxyacetamide Side Chain: An aromatic ether-linked acetamide group, which may influence solubility and target binding .
The molecular formula is hypothesized as C₁₇H₁₅N₃O₄ (molecular weight: ~349.3 g/mol), inferred from PubChem entries of structurally related oxadiazole-dioxin hybrids .
Synthesis and Physicochemical Properties
Synthetic Pathways
While no direct synthesis protocol exists for this compound, analogous compounds are typically synthesized via:
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Cyclocondensation: Reaction of hydrazide derivatives with carbonyl compounds to form the oxadiazole ring .
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Nucleophilic Substitution: Coupling of the oxadiazole intermediate with halogenated dioxin precursors .
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Amide Bond Formation: Attachment of phenoxyacetic acid to the oxadiazole amine group using carbodiimide crosslinkers .
Physicochemical Profile
| Property | Value/Description |
|---|---|
| Solubility | Low aqueous solubility (logP ~3.2) |
| Melting Point | Estimated 180–190°C |
| Stability | Stable under inert, dry conditions |
These properties align with oxadiazole-dioxin hybrids reported in PubChem , which exhibit similar lipophilicity and thermal stability.
Biological Activity and Mechanisms
Enzyme Inhibition
Phenoxyacetamide-containing analogs demonstrate moderate inhibition of cholinesterases and lipoxygenases . The acetamide group likely interacts with enzymatic active sites via hydrogen bonding or π-π stacking.
Applications in Drug Development
Antibacterial Agents
The compound’s structural features position it as a candidate for combating antibiotic-resistant pathogens. Oxadiazoles are known to interfere with bacterial cell wall synthesis, while dioxin rings enhance penetration through lipid bilayers .
Anti-inflammatory Therapeutics
By inhibiting lipoxygenase, the compound could suppress leukotriene biosynthesis, a pathway implicated in inflammatory diseases .
Future Research Directions
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Synthetic Optimization: Develop scalable routes to improve yield and purity.
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In Vitro Screening: Evaluate antimicrobial and anti-inflammatory activity against validated targets.
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ADMET Profiling: Assess absorption, distribution, and metabolic stability in preclinical models.
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